molecular formula C46H74 B12569259 1,2,3,4,5,6,7,8-Octabutylanthracene CAS No. 601469-42-5

1,2,3,4,5,6,7,8-Octabutylanthracene

Cat. No.: B12569259
CAS No.: 601469-42-5
M. Wt: 627.1 g/mol
InChI Key: RWVBCQPUECIXJG-UHFFFAOYSA-N
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Description

1,2,3,4,5,6,7,8-Octabutylanthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the substitution of hydrogen atoms with butyl groups at positions 1 through 8 on the anthracene ring. The presence of these butyl groups significantly alters the physical and chemical properties of the parent anthracene molecule, making this compound a compound of interest in various scientific fields.

Preparation Methods

The synthesis of 1,2,3,4,5,6,7,8-Octabutylanthracene typically involves the alkylation of anthracene with butyl halides in the presence of a strong base. The reaction conditions often include the use of solvents such as toluene or xylene, and the process is carried out under reflux to ensure complete substitution. Industrial production methods may involve continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

1,2,3,4,5,6,7,8-Octabutylanthracene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially hydrogenated anthracene derivatives.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.

Scientific Research Applications

1,2,3,4,5,6,7,8-Octabutylanthracene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds and as a model compound in studies of aromaticity and reactivity.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in therapeutic agents.

    Industry: It is utilized in the production of organic semiconductors and as a component in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism by which 1,2,3,4,5,6,7,8-Octabutylanthracene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The butyl groups enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes and affecting membrane-associated processes. The pathways involved may include modulation of signal transduction and interference with cellular metabolic processes.

Comparison with Similar Compounds

1,2,3,4,5,6,7,8-Octabutylanthracene can be compared with other substituted anthracenes, such as:

    1,2,3,4,5,6,7,8-Octamethylanthracene: Similar in structure but with methyl groups instead of butyl groups, leading to different physical properties and reactivity.

    1,2,3,4,5,6,7,8-Octaethylanthracene: Ethyl groups provide intermediate properties between methyl and butyl derivatives.

    1,2,3,4,5,6,7,8-Octafluoroanthracene: Fluorine substitution significantly alters the electronic properties, making it useful in different applications.

Properties

CAS No.

601469-42-5

Molecular Formula

C46H74

Molecular Weight

627.1 g/mol

IUPAC Name

1,2,3,4,5,6,7,8-octabutylanthracene

InChI

InChI=1S/C46H74/c1-9-17-25-35-36(26-18-10-2)40(30-22-14-6)44-34-46-42(32-24-16-8)38(28-20-12-4)37(27-19-11-3)41(31-23-15-7)45(46)33-43(44)39(35)29-21-13-5/h33-34H,9-32H2,1-8H3

InChI Key

RWVBCQPUECIXJG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C(=C(C2=CC3=C(C=C21)C(=C(C(=C3CCCC)CCCC)CCCC)CCCC)CCCC)CCCC)CCCC

Origin of Product

United States

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